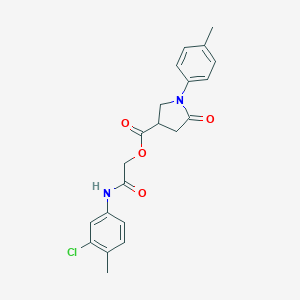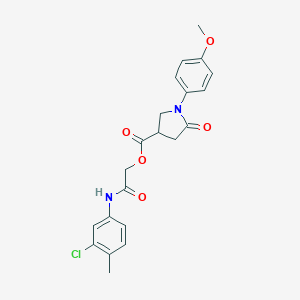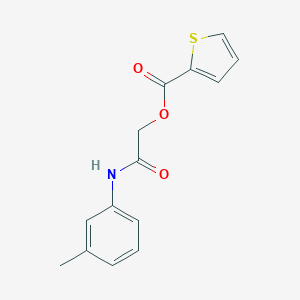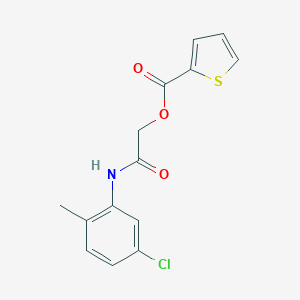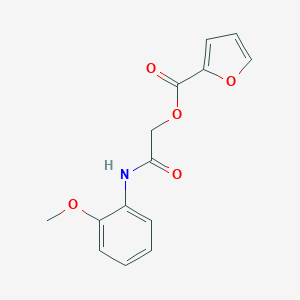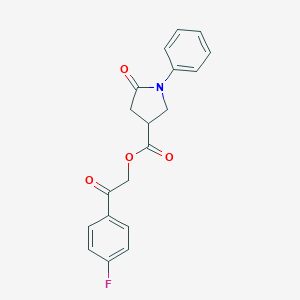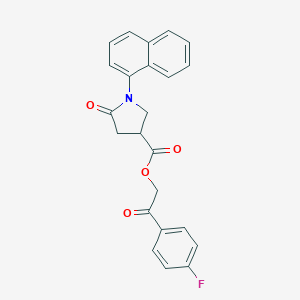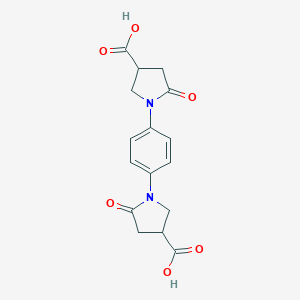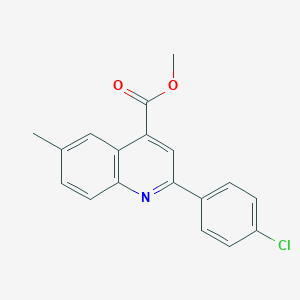
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide, also known as BBBS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BBBS is a sulfonamide-based compound that contains a benzoxazole ring and a benzyl group. This compound has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have a high binding affinity for copper ions, which may explain its use as a fluorescent probe for metal ion detection. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the aggregation of amyloid beta peptides, which are known to contribute to the development of Alzheimer's disease. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by selectively targeting carbonic anhydrase IX, which is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in lab experiments is its ability to selectively target specific enzymes and metal ions. This makes it a valuable tool for studying the mechanisms of various diseases and for developing potential treatments. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide is its limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide in scientific research. One potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based fluorescent probes for the detection of metal ions in biological samples. Another potential direction is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide-based inhibitors for other enzymes that are involved in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide and its potential applications in the treatment of neurodegenerative diseases and cancer.
合成法
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can be synthesized through various methods, including the reaction of 2-aminophenol with benzyl chloride, followed by the reaction with benzenesulfonyl chloride. Another synthesis method involves the reaction of 2-aminophenol with benzyl bromide, followed by the reaction with benzenesulfonyl chloride. Both of these methods result in the formation of 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide can also be used as a selective inhibitor of carbonic anhydrase IX, which is an enzyme that is overexpressed in various types of cancer. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
特性
製品名 |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
|---|---|
分子式 |
C20H16N2O3S |
分子量 |
364.4 g/mol |
IUPAC名 |
4-(1,3-benzoxazol-2-yl)-N-benzylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,21-14-15-6-2-1-3-7-15)17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)25-20/h1-13,21H,14H2 |
InChIキー |
JEDWWLSWXRPAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
正規SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
